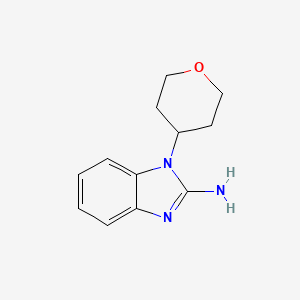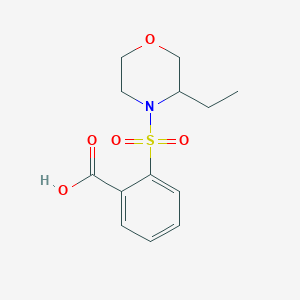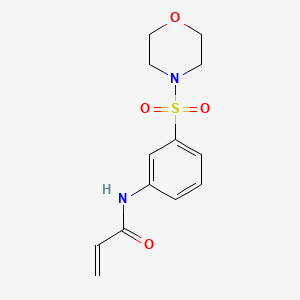
3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine is a chemical compound that has been recently studied for its potential applications in scientific research. This compound, also known as MPYC, belongs to the class of cyclobutane-based compounds and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine involves the inhibition of the dopamine transporter, which leads to an increase in the levels of dopamine in the brain. This increase in dopamine levels has been shown to improve cognitive function and reduce symptoms of neurological disorders.
Biochemical and Physiological Effects:
3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine has been shown to have various biochemical and physiological effects on the body. It has been found to increase the levels of dopamine in the brain, which can lead to improved cognitive function and reduced symptoms of neurological disorders. Additionally, 3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine has been shown to have a low toxicity profile, making it a safe compound to use in research studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine in lab experiments is its high purity and availability in large quantities. This makes it easy to conduct experiments and obtain reliable results. However, one of the limitations of using 3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine is its specificity towards the dopamine transporter, which limits its potential applications in other scientific fields.
Direcciones Futuras
There are several future directions for the study of 3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine. One potential direction is to investigate its potential as a treatment for neurological disorders such as Parkinson's disease and ADHD. Additionally, further studies can be conducted to explore its potential applications in other scientific fields such as medicinal chemistry and pharmacology. Overall, the study of 3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine has the potential to lead to the development of new treatments for various disorders and improve our understanding of the brain and its functions.
Métodos De Síntesis
The synthesis of 3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine involves the reaction of 3-(3-methoxyphenyl)cyclobutanone and pyridin-4-ylmethylamine in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to produce 3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine in large quantities, making it readily available for research purposes.
Aplicaciones Científicas De Investigación
3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to be a potent inhibitor of the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and ADHD.
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-20-17-4-2-3-14(11-17)15-9-16(10-15)19-12-13-5-7-18-8-6-13/h2-8,11,15-16,19H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZDATOBMDONHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(C2)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid](/img/structure/B7556790.png)
![2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)
![2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)
![N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)



![N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide](/img/structure/B7556854.png)


![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)
